N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide
CAS No.: 831211-94-0
Cat. No.: VC4196923
Molecular Formula: C17H15N3O3S2
Molecular Weight: 373.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 831211-94-0 |
|---|---|
| Molecular Formula | C17H15N3O3S2 |
| Molecular Weight | 373.45 |
| IUPAC Name | N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-(phenylsulfanylmethyl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C17H15N3O3S2/c1-11(21)9-15-18-17(25-20-15)19-16(22)14-8-7-12(23-14)10-24-13-5-3-2-4-6-13/h2-8H,9-10H2,1H3,(H,18,19,20,22) |
| Standard InChI Key | WPVVXYFVPJNMMN-UHFFFAOYSA-N |
| SMILES | CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3 |
Introduction
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is a heterocyclic compound belonging to the thiadiazole family. Compounds with thiadiazole cores are widely studied due to their broad pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer activities. This article will provide a detailed overview of the synthesis, structural properties, potential applications, and biological relevance of this compound.
Structural Overview
Chemical Formula: C15H13N3O3S2
Molecular Weight: Approximately 347.41 g/mol
The molecule consists of:
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A 1,2,4-thiadiazole ring, which contributes to its biological activity.
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A furan ring with a carboxamide substitution at position 2.
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A phenylsulfanyl group, enhancing its lipophilicity and interaction with biological targets.
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A ketone group (2-oxopropyl) attached to the thiadiazole ring.
Synthesis
The synthesis of N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide typically involves:
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Formation of the Thiadiazole Core: The 1,2,4-thiadiazole ring is synthesized via cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.
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Functionalization of the Furan Ring: The furan moiety is introduced through electrophilic substitution reactions.
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Coupling Reactions: The final compound is obtained by coupling the thiadiazole derivative with a phenylsulfanyl-substituted furan carboxylic acid using amide bond-forming reactions.
Biological Activities
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Antibacterial Activity:
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Thiadiazole derivatives are known for their efficacy against Gram-positive and Gram-negative bacteria. The presence of a phenylsulfanyl group enhances membrane permeability and binding affinity to bacterial enzymes.
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Antioxidant Potential:
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The compound's structure suggests free radical scavenging properties due to electron-donating groups like the phenylsulfanyl moiety.
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Anti-inflammatory Properties:
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Molecular docking studies on similar compounds indicate inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes.
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Anticancer Activity:
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Thiadiazole-based compounds exhibit cytotoxicity by inducing apoptosis in cancer cells through mitochondrial pathways.
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Potential Applications
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Drug Development:
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This compound could serve as a lead molecule for designing novel antimicrobial or anticancer agents.
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Biological Probes:
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Its heterocyclic structure makes it suitable for studying enzyme-ligand interactions in medicinal chemistry.
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Material Science:
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Heterocyclic compounds like this are often explored for electronic or optical applications due to their conjugated systems.
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Challenges and Future Directions
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Synthetic Challenges:
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Optimizing reaction conditions for high yield and purity remains critical.
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Pharmacokinetics Studies:
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Detailed ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling is needed to assess its drug-like properties.
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In Vivo Studies:
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While in silico and in vitro results are promising, animal studies are necessary to confirm efficacy and safety.
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